3-(Trifluoromethoxy)propanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propanoic acid backbone. Its molecular formula is with a molecular weight of approximately 158.076 g/mol. This compound is significant in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities.
3-(Trifluoromethoxy)propanoic acid can be synthesized through various chemical routes, primarily involving the introduction of the trifluoromethoxy group onto a propanoic acid derivative. It falls under the classification of fluorinated organic compounds, which are known for their distinctive reactivity and stability due to the presence of fluorine atoms.
The synthesis of 3-(Trifluoromethoxy)propanoic acid typically involves several methods:
The molecular structure of 3-(Trifluoromethoxy)propanoic acid features a propanoic acid moiety with a trifluoromethoxy substituent. The structural formula can be represented as follows:
Key data regarding its structure include:
3-(Trifluoromethoxy)propanoic acid can undergo various chemical reactions, including:
The mechanism of action for 3-(Trifluoromethoxy)propanoic acid involves its interaction with biological targets, which may include enzymes or receptors. The trifluoromethoxy group enhances lipophilicity, allowing better penetration through biological membranes. This property may contribute to its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Relevant data indicate that compounds with similar structures often exhibit unique reactivity profiles due to the influence of fluorine atoms on electron distribution .
3-(Trifluoromethoxy)propanoic acid has several applications across different scientific domains:
The strategic incorporation of fluorine atoms and fluorinated functional groups into organic molecules represents a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a critically important motif due to its unique combination of electronic, steric, and physicochemical properties that profoundly influence bioactive molecules' behavior. Unlike simpler fluorinated groups, the trifluoromethoxy group possesses distinct characteristics arising from the oxygen atom's linkage to the trifluoromethyl moiety, resulting in exceptional lipophilicity, metabolic stability, and stereoelectronic properties. Historically underutilized due to synthetic challenges, advances in trifluoromethoxylation methodologies have accelerated its application in drug discovery, particularly in optimizing pharmacokinetic profiles and target engagement.
The journey of trifluoromethoxy-containing pharmaceuticals spans over five decades, marked by pioneering syntheses and landmark therapeutic agents. Initial efforts were hampered by the formidable challenge of generating stable trifluoromethoxide anions (OCF₃⁻), which readily decompose to fluoride and carbonyl fluoride. Early industrial-scale production relied on harsh halogen-exchange reactions (e.g., Swarts fluorination of aryl trichloromethyl ethers using SbF₃/SbCl₅ at 150°C), limiting substrate scope and functional group tolerance [5]. Despite these hurdles, the 1995 FDA approval of Riluzole (2-amino-6-trifluoromethoxy benzothiazole) for amyotrophic lateral sclerosis (ALS) therapy marked a watershed moment. Riluzole's development by Rhône-Poulenc Rorer demonstrated the group's ability to confer neuroprotective effects, attributed partly to its high lipophilicity enhancing blood-brain barrier penetration [1].
The 2010s witnessed a surge in trifluoromethoxylated drugs, driven by improved synthetic methods like oxidative desulfurization-fluorination and electrophilic trifluoromethylation. Delamanid (OPC-67683), approved in 2014 for multidrug-resistant tuberculosis, features a 6-trifluoromethoxy-2-naphthyl group critical for inhibiting mycolic acid biosynthesis. Its structural complexity underscored advances in handling the OCF₃ group in multistep syntheses. Similarly, Sonidegib (Odomzo®), a 2015-approved hedgehog pathway inhibitor for basal cell carcinoma, incorporates a 5-(trifluoromethoxy)pyridin-3-yl moiety, optimizing target affinity and metabolic stability over earlier analogs [1] [9].
Table 1: Key Trifluoromethoxy-Containing Pharmaceuticals
Compound | Approval Year | Therapeutic Indication | Key Structural Feature |
---|---|---|---|
Riluzole | 1995 | Amyotrophic Lateral Sclerosis (ALS) | 6-(Trifluoromethoxy)benzothiazol-2-amine |
Delamanid | 2014 | Multidrug-Resistant Tuberculosis | 6-(Trifluoromethoxy)-2-naphthyl |
Sonidegib | 2015 | Basal Cell Carcinoma | 5-(Trifluoromethoxy)pyridin-3-yl |
Pretomanid | 2019 | Multidrug-Resistant Tuberculosis | 6-(Trifluoromethoxy)quinolin-2-yl |
Ubrogepant | 2019 | Migraine (Acute Treatment) | 1-(2,2,2-Trifluoroethyl)piperidinyl |
Bioisosteric replacement represents a powerful strategy for refining drug properties, and the trifluoromethoxy group excels in replacing problematic functionalities while enhancing molecular performance. A seminal case involves replacing aliphatic nitro groups (–NO₂), which are metabolically labile and pose genotoxicity risks. In cannabinoid receptor type 1 (CB1) positive allosteric modulators, replacing the nitroalkyl group in ZCZ011 with a trifluoromethyl group yielded analogs with improved potency and metabolic stability. The CF₃-bearing compounds exhibited 2-3 fold longer half-lives (t₁/₂) in human liver microsomes (HLM) compared to their nitro counterparts, attributed to resistance to reductive metabolic pathways that degrade nitro groups [2].
The trifluoromethoxy group functions as a superior bioisostere for methoxy (–OCH₃) and trifluoromethyl (–CF₃) groups by:
Table 2: Bioisosteric Performance of Trifluoromethoxy Group
Property | –NO₂ | –OCH₃ | –CF₃ | –OCF₃ |
---|---|---|---|---|
Lipophilicity (π) | -0.28 (aliphatic) | -0.02 | +0.88 | +1.04 |
Electronegativity (χ) | Moderate | Low | High | Very High |
Metabolic Stability | Poor | Moderate | Good | Excellent |
Common Toxicity Risks | Genotoxicity | None Significant | None Significant | None Significant |
The trifluoromethoxy group occupies a privileged niche among fluorinated substituents due to its balanced electronic, steric, and physicochemical profile:
Lipophilicity and Solubility: The OCF₃ group dramatically increases lipophilicity (ΔLogD₇.₄ ≈ +1.0–1.5 vs. H), crucial for optimizing cell permeability and volume of distribution. However, this hydrophobicity is tempered by the oxygen atom, preventing the excessive LogD increases seen with perfluoroalkyl chains. For 3-(trifluoromethoxy)propanoic acid, LogD₇.₄ is ≈ +0.25–0.35 – higher than propanoic acid (≈ -0.5) but lower than 3-(trifluoromethyl)propanoic acid (≈ +0.6) – striking a balance favorable for oral bioavailability [6]. Unlike the "chameleonic" OCF₂H group, which dynamically alters lipophilicity via conformation, OCF₃ provides consistent hydrophobic bulk [8].
Electronic Effects: With σI = +0.51 to +0.60 and σR = -0.13 to -0.18, OCF₃ is a strong σ-withdrawer and weak π-donor, surpassing Cl in inductive electron withdrawal (σI = +0.47). This polarizes adjacent bonds, enhancing hydrogen bond acceptor strength at the oxygen and influencing pKa of proximal acidic/basic groups. In 3-(trifluoromethoxy)propanoic acid, the β-position electron-withdrawal slightly lowers the pKa (≈ 3.9) compared to propanoic acid (pKa ≈ 4.9), impacting ionization state and protein binding [1] [4].
Conformational Effects: The orthogonal orientation in aryl-OCF₃ systems (dihedral angle ≈90°) creates a distinct 3D electrostatic profile. The fluorine atoms project into a plane perpendicular to the aromatic ring, enabling favorable interactions with hydrophobic enzyme pockets inaccessible to linearly aligned –CF₃ groups. This conformation is stabilized by negative hyperconjugation (nO → σ*C-F), weakening C–F bonds but strengthening C–O bonds [1] [8].
Metabolic Stability: Microsomal stability studies reveal that aliphatic OCF₃ groups confer exceptional resistance to oxidative metabolism. For example, 3-(trifluoromethoxy)propylamine derivatives exhibit HLM half-lives >60 minutes, outperforming both methoxy (t₁/₂ ≈ 15 min) and unsubstituted alkyl analogs (t₁/₂ ≈ 8 min). This stability stems from the inertness of C–F bonds towards P450 enzymes and the α-ether oxygen’s resistance to oxidative cleavage [6].
Table 3: Physicochemical Comparison of Key Fluorinated Groups
Functional Group | Lipophilicity (LogD₇.₄)* | Electron Withdrawal (σI) | Metabolic Stability (HLM t₁/₂, min) | Conformational Flexibility |
---|---|---|---|---|
–F | +0.14 | +0.52 | 30–50 | Fixed Dihedral Angle |
–CF₃ | +0.88 | +0.39 | 40–60 | Free Rotation |
–OCF₃ | +1.04 | +0.51–0.60 | >60 | Orthogonal (Aryl) |
–SCF₃ | +1.44 | +0.41 | 50–70 | Free Rotation |
–OCF₂H | +0.2–0.6 (dynamic) | +0.36 | 45–65 | Free Rotation |
*Illustrative values for benzene derivatives; aliphatic chains show similar relative trends [1] [6] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7